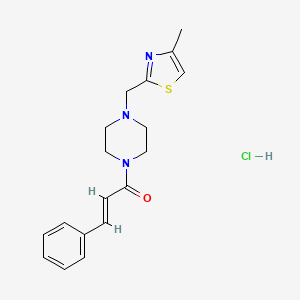
(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3OS and its molecular weight is 363.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a complex organic compound that belongs to the class of substituted chalcones. Its structure incorporates a thiazole ring, a piperazine moiety, and a phenylpropene core, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and data.
Structural Characteristics
The compound's structure can be described as follows:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Moiety : Often associated with psychoactive effects and neurotransmitter modulation.
- Phenylpropene Core : Implicated in anticancer activity.
The presence of a hydrochloride salt enhances solubility and may influence pharmacokinetics, making it a candidate for various biological applications .
Antimicrobial Properties
Preliminary studies indicate that the thiazole component of the compound exhibits significant antimicrobial activity. Thiazole derivatives are recognized for their effectiveness against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole derivatives | Antimicrobial | |
| (E)-1-(4-methylthiazol-2-yl)methylpiperazine | Potential antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Various studies have demonstrated that chalcone derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that compounds with similar structures had IC50 values significantly lower than standard chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone derivative | MCF7 (breast cancer) | 1.98 ± 1.22 | |
| Chalcone derivative | HepG2 (liver cancer) | 10.28 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems such as serotonin and dopamine pathways. Compounds with piperazine structures have been studied for their anxiolytic and antidepressant properties.
The biological activity of this compound may involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate neurotransmitter receptors, impacting mood and anxiety levels.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antimicrobial Study : In vitro testing showed that thiazole derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A series of analogs were tested against various cancer cell lines, demonstrating significant cytotoxicity correlated with structural modifications .
- Neuropharmacological Assessment : Piperazine derivatives were evaluated for their effects on anxiety-like behaviors in animal models, suggesting potential therapeutic applications in mood disorders .
特性
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-15-14-23-17(19-15)13-20-9-11-21(12-10-20)18(22)8-7-16-5-3-2-4-6-16;/h2-8,14H,9-13H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGBINUGIJDET-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














